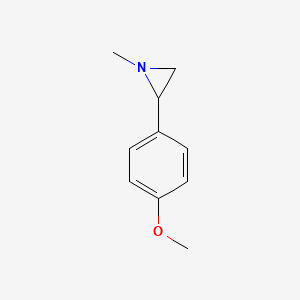

Aziridine, 2-(4-methoxyphenyl)-1-methyl-

Description

Significance of Aziridine (B145994) Ring Systems as Synthetic Intermediates

The synthetic utility of aziridines stems primarily from the inherent strain in their three-membered ring structure. The bond angles in the aziridine ring are approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized atoms, leading to considerable angle strain. wikipedia.org This strain energy is readily released in ring-opening reactions, making aziridines susceptible to attack by a wide range of nucleophiles. mdpi.com

This reactivity allows for the stereospecific and regioselective introduction of various functional groups. Consequently, aziridines serve as versatile building blocks for the synthesis of important nitrogen-containing compounds. mdpi.com They are key precursors to:

Amino Acids: Ring-opening of aziridine-2-carboxylates can produce various natural and unnatural amino acids.

Vicinal Diamines: The reaction of aziridines with amine nucleophiles provides a direct route to 1,2-diamines, a common motif in ligands and biologically active molecules. rsc.org

Complex Heterocycles: Aziridines can be transformed into larger, more stable heterocyclic systems such as azetidines, piperidines, imidazoles, and oxazolidinones through ring-expansion or rearrangement reactions. mdpi.com

Natural Products and Pharmaceuticals: The aziridine motif itself is present in several biologically active natural products, including Mitomycin C and Azinomycin B. Furthermore, their role as synthetic intermediates is crucial in the total synthesis of numerous complex alkaloids and pharmaceuticals. rsc.orgnih.gov

Contextualization of Substituted Aziridines in Contemporary Organic Chemistry Research

While the synthesis of the parent aziridine was historically challenging due to its instability, modern organic chemistry has seen the development of numerous methods for the preparation of substituted aziridines. mdpi.com Contemporary research often focuses on controlling the reactivity and selectivity of these valuable intermediates. The substituents on both the nitrogen and carbon atoms of the aziridine ring play a critical role in modulating its chemical behavior.

Current research trends in the field of substituted aziridines include:

Asymmetric Synthesis: The development of catalytic, enantioselective methods for aziridination of olefins is a major focus, aiming to produce chiral aziridines that can serve as building blocks for optically active pharmaceuticals.

Catalytic Ring-Opening Reactions: Transition metals such as palladium, nickel, and copper are widely used to catalyze the ring-opening of aziridines. mdpi.com These methods offer powerful ways to form new carbon-carbon and carbon-heteroatom bonds with high levels of control over regioselectivity and stereochemistry.

"Activated" vs. "Non-activated" Aziridines: A significant distinction is made based on the substituent on the nitrogen atom. Aziridines bearing electron-withdrawing groups (e.g., sulfonyl, acyl) are termed "activated," rendering them more susceptible to nucleophilic attack. baranlab.org In contrast, "non-activated" aziridines, with hydrogen or alkyl groups on the nitrogen, are less reactive but their direct use in synthesis is a highly desirable goal to improve atom economy. nih.govbaranlab.org Research is actively exploring methods to utilize these less reactive, but synthetically more direct, precursors. mdpi.com

Research Focus on Aziridine, 2-(4-methoxyphenyl)-1-methyl- within Aziridine Chemistry

Within the broad class of substituted aziridines, "Aziridine, 2-(4-methoxyphenyl)-1-methyl-" is a specific compound featuring key structural motifs that dictate its chemical interest. It is a non-activated, N-alkyl aziridine, which places it in a class of compounds that are generally more stable and less electrophilic than their N-sulfonylated counterparts. baranlab.orgontosight.ai

The key structural features of this compound are:

An N-methyl group , which classifies it as a non-activated aziridine. Its reactions typically require harsher conditions or specific catalytic activation compared to activated aziridines. mdpi.com

A 2-(4-methoxyphenyl) group , also known as a p-anisyl group. This electron-rich aromatic substituent can influence the regioselectivity of ring-opening reactions. Nucleophilic attack is expected to occur preferentially at the benzylic carbon (the carbon attached to the phenyl ring) due to the stabilization of any potential positive charge buildup in the transition state. nih.gov

While detailed, peer-reviewed research focusing specifically on the synthesis and reactivity of Aziridine, 2-(4-methoxyphenyl)-1-methyl- is not extensively documented in publicly available literature, its structure suggests it would be a valuable substrate for studying the regioselective ring-opening of non-activated aziridines. ontosight.ai General synthetic routes to such compounds could involve the direct aziridination of 4-methoxystyrene (B147599) with an N-methyl nitrene precursor, often mediated by a rhodium or copper catalyst. nih.gov

Given the prevalence of the aziridine scaffold in medicinal chemistry, this compound has been noted for its potential biological activities, including anticancer and antibacterial effects, which are common areas of investigation for novel aziridine derivatives. ontosight.ai The mechanism for such activity often involves the alkylation of biological macromolecules like DNA or proteins following the nucleophilic opening of the strained aziridine ring. ontosight.ai

Structure

2D Structure

3D Structure

Properties

CAS No. |

58777-95-0 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-1-methylaziridine |

InChI |

InChI=1S/C10H13NO/c1-11-7-10(11)8-3-5-9(12-2)6-4-8/h3-6,10H,7H2,1-2H3 |

InChI Key |

YPJYHUKFUAHUPX-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC1C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies for Aziridine, 2 4 Methoxyphenyl 1 Methyl

Direct Aziridination Approaches to Aziridine (B145994), 2-(4-methoxyphenyl)-1-methyl-

Direct aziridination involves the [2+1] cycloaddition of a nitrogen-containing species to an olefin. These methods are highly sought after for their atom economy and efficiency.

Nitrene-mediated reactions involve the transfer of a nitrene group (:N-R) to an alkene. For the synthesis of the target N-methyl aziridine, a methylnitrene equivalent is required.

One effective method involves the use of N-methyl-O-tosylhydroxylamine (TsONHMe) as an aminating agent. This approach enables the metal-free, direct N-Me aziridination of olefins like 4-methoxystyrene (B147599) in hexafluoroisopropanol (HFIP). organic-chemistry.org Another strategy employs N-alkylated O-(2,4-dinitrophenyl)hydroxylamine (DPH) derivatives in the presence of a rhodium catalyst to directly furnish N-alkyl aziridines from structurally diverse olefins. nih.gov This reaction is operationally simple, scalable, and proceeds rapidly at ambient temperature. nih.gov

While these methods provide the desired N-methyl group directly, many established nitrene transfer reactions utilize precursors that lead to N-sulfonylated aziridines. For instance, the iron-catalyzed reaction of 4-methoxystyrene with [(N-tosylimino)iodo]benzene (PhINTs) as the nitrene source yields 2-(4-methoxyphenyl)-1-tosylaziridine. mdpi.com Although this produces an N-tosyl analogue, it demonstrates a well-studied nitrene transfer to the 4-methoxystyrene scaffold. Subsequent deprotection of the sulfonyl group and N-methylation would be required to obtain the final target compound.

Ylide-mediated aziridination is a powerful tool for forming the aziridine ring from imine precursors. The most prominent of these is the Corey-Chaykovsky reaction, which involves the addition of a sulfur ylide to an imine. nih.govmsu.edu

In the context of synthesizing Aziridine, 2-(4-methoxyphenyl)-1-methyl-, the required precursor is the imine N-(4-methoxybenzylidene)methanamine. This imine is readily formed from the condensation of 4-methoxybenzaldehyde (B44291) and methylamine. The reaction proceeds via the nucleophilic attack of the sulfur ylide (e.g., dimethyloxosulfonium methylide or dimethylsulfonium methylide) on the imine's carbon atom. msu.eduresearchgate.net This is followed by an intramolecular nucleophilic substitution, where the nitrogen anion displaces the sulfonium (B1226848) group to close the three-membered ring. nih.gov This method is highly effective for the synthesis of aziridines from a wide range of imines. researchgate.net

The development of catalytic methods has significantly advanced the field of aziridination, offering more efficient and selective routes.

Various transition metals, including rhodium, copper, and iron, are known to catalyze nitrene transfer reactions to olefins. A rhodium(II)-catalyzed reaction using O-(sulfonyl)hydroxylamines as the aminating agent provides a direct route to aziridines. organic-chemistry.org Similarly, rhodium catalysis can be used with N-alkylated DPH derivatives for the direct synthesis of N-alkyl aziridines from olefins. nih.gov

Iron catalysis has also been explored for the aziridination of styrenes. mdpi.com A study on the catalytic oxidation of 4-methoxystyrene using an iron(II) complex (FeII(PBI)32) and PhINTs provided the corresponding N-tosylaziridine. The electron-donating methoxy (B1213986) group on the styrene (B11656) resulted in higher product yields compared to styrenes with electron-withdrawing groups. mdpi.com

| Solvent | Catalyst | Nitrene Source | Yield of Aziridine (%) | Yield of Aldehyde (%) | Yield of Epoxide (%) |

|---|---|---|---|---|---|

| Acetonitrile | FeII(PBI)32 | PhINTs | 10.0 | 32.35 | 20.21 |

Organocatalysis provides a metal-free alternative for aziridine synthesis. Brønsted acids can catalyze the direct aza-Darzens synthesis of cis-aziridines from Schiff bases (imines) and diazo compounds. organic-chemistry.orgscispace.com This protocol is mild and convenient, where the acid activates the imine towards nucleophilic attack by the diazo compound. organic-chemistry.org For the target molecule, this would involve the reaction of N-(4-methoxybenzylidene)methanamine with a methylene (B1212753) source like a diazo compound in the presence of a catalytic amount of a Brønsted acid such as triflic acid. nih.govorganic-chemistry.org

Another organocatalytic approach involves the use of tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to catalyze the reaction between imines and phenacyl bromide derivatives. organic-chemistry.org This process proceeds through the in-situ formation of an ammonium (B1175870) ylide, which then reacts with the imine to form the aziridine ring. organic-chemistry.org Furthermore, iminium salt organocatalysis has been shown to effectively catalyze the aziridination of styrenes using PhINTs as the nitrene source. nih.govnih.gov

Catalytic Aziridination for Aziridine, 2-(4-methoxyphenyl)-1-methyl-

Stereoselective Synthesis of Aziridine, 2-(4-methoxyphenyl)-1-methyl-

The synthesis of specific stereoisomers of Aziridine, 2-(4-methoxyphenyl)-1-methyl-, requires asymmetric catalysis. Chiral catalysts can control the facial selectivity of the addition to the double bond of either the alkene or the imine precursor.

Chiral Brønsted acids derived from ligands such as VANOL and VAPOL have been successfully employed in the asymmetric aziridination of imines with diazo compounds. nih.govmsu.edu These catalysts create a chiral environment that directs the approach of the diazo nucleophile to one face of the protonated imine, leading to high enantioselectivity. nih.govacs.org The mechanism is believed to involve a stepwise process with a rate-limiting ring closure of a diazonium ion intermediate. nih.govacs.org

In the realm of ylide chemistry, enantioselective aziridination can be achieved by using chiral tertiary amines as catalysts in the reaction of imines with phenacyl bromides. This method has been reported to yield aziridines with up to 92% enantiomeric excess. organic-chemistry.org These organocatalytic methods represent a powerful strategy for accessing enantioenriched aziridines.

Asymmetric Aziridination Methodologies

Asymmetric aziridination involves the direct addition of a nitrene equivalent across the double bond of an alkene, such as 4-methoxystyrene or anethole, to create the aziridine ring. This approach is highly attractive due to its atom economy. nih.gov The key to this methodology is the use of a chiral catalyst to control the stereochemical outcome of the reaction, yielding an enantioenriched product.

Various transition metal complexes, particularly those of rhodium and copper, have been explored for this purpose. For instance, chiral rhodium(III) catalysis has shown outstanding performance in yielding highly valuable chiral aziridines with good to excellent yields and enantioselectivities. researchgate.net Similarly, copper complexes with chiral ligands, such as bis(oxazoline) ligands, are effective in catalyzing the asymmetric aziridination of styrenic substrates. nih.gov The choice of nitrene source is also crucial; reagents like N-(p-toluenesulfonyl)iminophenyliodinane (PhI=NTs) are commonly used. nih.gov

Table 1: Examples of Asymmetric Aziridination

| Catalyst System | Alkene Substrate | Nitrene Source | Enantiomeric Excess (e.e.) | Yield | Reference |

|---|---|---|---|---|---|

| Chiral Rh(III) Complex | Styrene derivative | Diazocarboxylate | up to 93% | up to 99% | researchgate.net |

| Cu(OTf)₂ / Bis(oxazoline) | Cinnamate Ester | PhINNs | >96% | 89% | nih.gov |

Chiral Auxiliary-Assisted Synthesis

An alternative strategy for controlling stereochemistry is the use of a chiral auxiliary. This method involves temporarily attaching a chiral molecule to the substrate to direct the diastereoselective formation of the aziridine ring. wikipedia.org After the reaction, the auxiliary is cleaved and can often be recovered for reuse.

Commonly used chiral auxiliaries include oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.org For example, an N-acyl oxazolidinone derived from an amino acid can be used to direct the aziridination of an α,β-unsaturated carbonyl compound. The steric bulk of the auxiliary effectively shields one face of the molecule, leading to preferential attack from the opposite face and resulting in a high degree of diastereoselectivity. wikipedia.org

Enantioselective Catalyst Development

The development of novel and more efficient enantioselective catalysts is a primary focus in the synthesis of chiral aziridines. Research has expanded beyond traditional copper and rhodium catalysts to include a variety of metals and ligand designs. Planar chiral rhodium indenyl catalysts, for instance, have been successfully used for the enantioselective aziridination of unactivated alkenes, a traditionally challenging substrate class. nih.gov

Organocatalysis has also emerged as a powerful tool. Chiral sulfides derived from tetrahydrothiophene (B86538) have been employed in asymmetric imino Corey-Chaykovsky reactions to produce diaryl aziridines with excellent enantioselectivity (95–98% ee). rsc.org Furthermore, chiral Brønsted acids, particularly polyborate catalysts derived from ligands like VAPOL and VANOL, have proven effective in mediating the reaction between imines and diazo compounds to form aziridines with high enantio- and diastereoselectivity. msu.edumsu.edumsu.edu

Synthesis via Intramolecular Ring Closure Reactions

Intramolecular ring closure offers a distinct synthetic route to aziridines. This method involves the cyclization of a precursor molecule containing both the nitrogen atom and a suitable leaving group, typically on adjacent carbons. researchgate.net This strategy is particularly useful for establishing specific stereochemical relationships.

Cyclization of Functionalized Precursors to Aziridine, 2-(4-methoxyphenyl)-1-methyl-

The intramolecular cyclization to form the aziridine ring typically proceeds via an SN2 mechanism. A common precursor is a 1,2-amino alcohol, which can be converted into a species with a good leaving group at the oxygen-bearing carbon. For instance, treatment of a β-amino alcohol with activating agents can facilitate ring closure to the corresponding aziridine. researchgate.net The stereochemistry of the starting amino alcohol directly dictates the stereochemistry of the resulting aziridine.

A domino reaction sequence involving olefin aziridination followed by intramolecular ring-opening of the intermediate aziridine with an O-nucleophile has been developed. This rhodium-catalyzed method allows for the stereocontrolled synthesis of various 2,3-disubstituted aminoether O-heterocycles, showcasing the versatility of in-situ formed aziridines in intramolecular reactions. nih.gov

Design and Synthesis of Aziridine Precursors

The successful synthesis of aziridines via intramolecular cyclization hinges on the efficient preparation of the necessary precursors. The key starting materials are often 1,2-bifunctional compounds like amino alcohols or haloamines. nih.gov

Chiral 1,2-amino alcohols can be synthesized from various sources, including the chiral pool (e.g., amino acids) or through asymmetric synthesis methods such as asymmetric aminohydroxylation of alkenes. For the specific target, Aziridine, 2-(4-methoxyphenyl)-1-methyl-, a suitable precursor would be N-methyl-1-(4-methoxyphenyl)-2-aminoethanol. This precursor could be synthesized from 4-methoxystyrene oxide via ring-opening with methylamine. Subsequent activation of the hydroxyl group would then trigger the intramolecular cyclization to furnish the desired aziridine.

Sustainable and Green Chemistry Approaches in Aziridine, 2-(4-methoxyphenyl)-1-methyl- Synthesis

In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for aziridine synthesis. nih.gov Key areas of focus include the use of environmentally benign solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents. nih.govrsc.org

One approach involves using solvents like cyclopentyl methyl ether (CPME), which is considered a greener alternative to traditional chlorinated solvents. nih.gov Flow chemistry is another enabling technology that can improve safety and efficiency, particularly when dealing with potentially hazardous intermediates like vinyl azides, which can be converted to azirines and subsequently to NH-aziridines in a continuous flow-batch system. nih.gov

Electrochemical methods also present a sustainable alternative. For example, the metal-free electrochemical coupling of aromatic olefins with ammonia (B1221849) has been used to synthesize N-H aziridines, using a simple iodide catalyst and generating only hydrogen as a byproduct. rsc.org This approach offers high atom efficiency and avoids the use of heavy metal catalysts. rsc.org Furthermore, mechanochemical approaches, such as ball-milling, are being investigated to reduce solvent usage in reactions like the nucleophilic azidation of spiroaziridine oxindoles. acs.org

Reactivity and Reaction Mechanisms of Aziridine, 2 4 Methoxyphenyl 1 Methyl

Nucleophilic Ring-Opening Reactions of Aziridine (B145994), 2-(4-methoxyphenyl)-1-methyl-

The core reactivity of "Aziridine, 2-(4-methoxyphenyl)-1-methyl-" lies in its reactions with nucleophiles. These reactions alleviate the inherent ring strain and lead to the formation of more stable, acyclic amino compounds. The general mechanism involves the attack of a nucleophile on one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond.

The regioselectivity of nucleophilic attack on "Aziridine, 2-(4-methoxyphenyl)-1-methyl-" is dictated by both electronic and steric factors. The C2 carbon, being attached to the electron-donating 4-methoxyphenyl (B3050149) group, can stabilize a partial positive charge in the transition state, making it a favorable site for nucleophilic attack. This is particularly true in reactions that proceed through an S(_N)1-like mechanism. Conversely, in S(_N)2-type reactions, the attack generally occurs at the less sterically hindered carbon. However, for 2-aryl aziridines, the benzylic position (C2) is often the preferred site of attack due to electronic stabilization. frontiersin.org

The stereoselectivity of these reactions is also a crucial aspect. Typically, the nucleophilic ring-opening of aziridines proceeds with an inversion of configuration at the carbon atom that is attacked, which is characteristic of an S(_N)2 mechanism. mdpi.com This implies that the nucleophile approaches from the side opposite to the C-N bond being broken.

The outcome of the ring-opening reaction can be influenced by the nature of the substituent on the aziridine ring, the incoming nucleophile, and the reaction conditions, including the presence of electrophiles that can activate the aziridine ring. frontiersin.orgnih.gov

Oxygen-based nucleophiles, such as water, alcohols, and carboxylates, readily open the aziridine ring of compounds analogous to "Aziridine, 2-(4-methoxyphenyl)-1-methyl-", particularly under acidic conditions or in the presence of a Lewis acid. frontiersin.org For instance, the reaction with water in the presence of an acid catalyst would be expected to yield a β-amino alcohol. The regioselectivity would favor the attack at the C2 position due to the stabilization of the partial positive charge by the adjacent 4-methoxyphenyl group.

| Nucleophile | Product Type | Regioselectivity |

| Water (H₂O) | β-Amino alcohol | Attack at C2 |

| Alcohols (R-OH) | β-Amino ether | Attack at C2 |

| Carboxylic Acids (R-COOH) | β-Amino ester | Attack at C2 |

This table represents expected reactivity based on general principles of aziridine chemistry, as specific data for "Aziridine, 2-(4-methoxyphenyl)-1-methyl-" is limited.

Nitrogen-based nucleophiles, including amines and amides, are effective for the ring-opening of aziridines, leading to the formation of 1,2-diamines. rsc.orgresearchgate.net These reactions can often be carried out under neutral or mild heating conditions, and in some cases, are facilitated by catalysts. The regioselectivity with these nucleophiles generally favors attack at the benzylic C2 position of 2-aryl aziridines.

| Nucleophile | Product Type | Regioselectivity |

| Primary Amines (R-NH₂) | 1,2-Diamine | Attack at C2 |

| Secondary Amines (R₂NH) | 1,2-Diamine | Attack at C2 |

This table illustrates the expected reaction pathways based on studies of similar N-alkyl-2-arylaziridines.

A variety of carbon-based nucleophiles, such as organolithium reagents, Grignard reagents, and organocuprates, can be employed to open the aziridine ring, forming a new carbon-carbon bond. nih.govresearchgate.netresearchgate.net These reactions are synthetically valuable for creating more complex molecular skeletons. With 2-aryl aziridines, the attack of these strong nucleophiles is generally directed to the C2 position.

| Nucleophile | Product Type | Regioselectivity |

| Organolithium Reagents (R-Li) | β-Substituted amine | Attack at C2 |

| Grignard Reagents (R-MgX) | β-Substituted amine | Attack at C2 |

| Organocuprates (R₂CuLi) | β-Substituted amine | Attack at C2 |

This table summarizes the anticipated reactivity with common carbon nucleophiles, drawing parallels from the behavior of analogous aziridines.

Halide ions can act as nucleophiles to open the aziridine ring, typically under acidic conditions, to produce β-haloamines. The reaction of aziridines with sources of halide ions like hydrohalic acids (e.g., HCl, HBr) would be expected to proceed with high regioselectivity, with the halide attacking the C2 position.

| Nucleophile | Product Type | Regioselectivity |

| Chloride (Cl⁻) | β-Chloroamine | Attack at C2 |

| Bromide (Br⁻) | β-Bromoamine | Attack at C2 |

| Iodide (I⁻) | β-Iodoamine | Attack at C2 |

This table outlines the expected outcomes of reactions with halogen nucleophiles, based on established aziridine chemistry.

Electrophilic Activation and Transformations of Aziridine, 2-(4-methoxyphenyl)-1-methyl-

While "Aziridine, 2-(4-methoxyphenyl)-1-methyl-" is a non-activated aziridine due to the electron-donating methyl group on the nitrogen, its reactivity can be significantly enhanced through electrophilic activation. nih.govmdpi.com Lewis acids can coordinate to the nitrogen atom, increasing the ring strain and making the ring carbons more electrophilic and thus more susceptible to nucleophilic attack. organic-chemistry.orgnih.gov This strategy is often employed to promote ring-opening with weaker nucleophiles or to control the regioselectivity of the reaction.

Common Lewis acids used for this purpose include boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), and various metal triflates. acs.org Upon coordination of the Lewis acid, the C-N bonds are weakened, facilitating their cleavage by an incoming nucleophile.

Furthermore, electrophiles can react at the nitrogen atom to form a quaternary aziridinium (B1262131) ion. This species is highly activated towards nucleophilic ring-opening. For instance, alkylating agents can react with the nitrogen to form a more reactive intermediate that is then readily opened by a nucleophile. nih.govmdpi.com

In addition to ring-opening, electrophilic activation can lead to other transformations. For example, in the presence of a suitable electrophile and a subsequent rearrangement trigger, aziridines can undergo ring-expansion reactions to form larger heterocyclic systems.

| Electrophile/Activating Agent | Transformation |

| Lewis Acids (e.g., BF₃·OEt₂, ZnCl₂) | Catalyzed Nucleophilic Ring-Opening |

| Alkylating Agents (e.g., CH₃I) | Formation of Aziridinium Ion followed by Ring-Opening |

This table provides examples of electrophilic activation strategies that are generally applicable to N-alkyl aziridines.

Lewis Acid-Catalyzed Ring-Opening Reactions

Lewis acids activate the aziridine ring by coordinating to the nitrogen atom, which enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack. acs.orgresearchgate.net This activation makes the C-N bonds more susceptible to cleavage. In the case of Aziridine, 2-(4-methoxyphenyl)-1-methyl-, the regioselectivity of the ring-opening is a critical aspect, governed by the nature of the Lewis acid, the nucleophile, and the reaction conditions.

The presence of the 4-methoxyphenyl group at the C2 position can stabilize a positive charge through resonance. Consequently, Lewis acid-promoted ring-opening often proceeds via a transition state with significant carbocationic character at this benzylic carbon. This favors a pathway with SN1-like characteristics, leading to the nucleophile attacking the more substituted C2 carbon. researchgate.netnih.gov Stronger Lewis acids and less nucleophilic reagents tend to promote this pathway.

Conversely, an SN2-type mechanism can also occur, where the nucleophile attacks the less sterically hindered C3 carbon. iitk.ac.in This pathway is generally favored by milder Lewis acids and stronger, less-hindered nucleophiles. Studies on analogous 2-aryl-N-tosylaziridines have demonstrated that the choice of Lewis acid can effectively steer the regioselectivity between these two pathways. researchgate.netiitk.ac.in For instance, copper(II) triflate has been used to promote SN2-type ring-opening of chiral 2-phenyl-N-tosylaziridine with alcohols, yielding nonracemic 1,2-amino ethers. iitk.ac.in

The table below summarizes the expected outcomes of Lewis acid-catalyzed ring-opening reactions based on studies of similar 2-aryl aziridines.

| Lewis Acid | Nucleophile (Nu-H) | Predominant Pathway | Major Product Structure | Reference |

|---|---|---|---|---|

| BF₃·OEt₂ | Indole | SN1-like (C2 attack) | β-(4-methoxyphenyl)-β-(N-methylamino)ethyl-indole | researchgate.netnih.gov |

| Sc(OTf)₃ | Aniline | SN1-like (C2 attack) | N¹-methyl-1-(4-methoxyphenyl)-N²-phenyl-ethane-1,2-diamine | nih.gov |

| Cu(OTf)₂ | Methanol | SN2-like (C3 attack) | 2-(N-methylamino)-2-(4-methoxyphenyl)ethyl methyl ether | iitk.ac.in |

| Zn(OTf)₂ | 1,3,5-Trimethoxybenzene | SN1-like (C2 attack) | N-methyl-2-(4-methoxyphenyl)-2-(2,4,6-trimethoxyphenyl)ethanamine | researchgate.net |

Brønsted Acid-Catalyzed Transformations

Brønsted acids catalyze reactions of Aziridine, 2-(4-methoxyphenyl)-1-methyl- by protonating the nitrogen atom to form a reactive aziridinium ion. nih.gov This intermediate is highly susceptible to ring-opening by nucleophiles. The regioselectivity of this process is governed by factors similar to those in Lewis acid catalysis, with the stability of the potential carbocationic centers being paramount. nih.gov The electron-donating nature of the 4-methoxyphenyl group strongly favors the cleavage of the C2-N bond, as it leads to a resonance-stabilized benzylic carbocation.

This leads to two primary types of transformations:

Ring-Opening: A nucleophile attacks the aziridinium ion, typically at the more substituted C2 carbon, to yield a β-functionalized amine.

Rearrangement: In the absence of a strong external nucleophile, or with specific substrates, the aziridinium ion can undergo intramolecular rearrangement. For example, analogous N-acyl aziridines are known to isomerize to oxazolines under acidic conditions. ias.ac.in

The table below illustrates representative Brønsted acid-catalyzed transformations.

| Brønsted Acid | Reagent/Solvent | Transformation Type | Expected Product | Reference |

|---|---|---|---|---|

| HClO₄ | Thioamide | Ring-Opening/Annulation | Substituted Thiazole | rsc.org |

| H₂SO₄ (aq.) | Water | Hydrolysis/Rearrangement | Mixture of amino alcohol and other rearranged products | ias.ac.in |

| TFA (Trifluoroacetic acid) | Methanol | Ring-Opening (Solvolysis) | 1-methoxy-N-methyl-2-(4-methoxyphenyl)ethan-1-amine | rsc.org |

Electrophilic Functionalization of the Aziridine Ring System

The primary site for electrophilic attack on Aziridine, 2-(4-methoxyphenyl)-1-methyl- is the nitrogen atom's lone pair of electrons. Non-activated aziridines, which bear electron-donating groups like the N-methyl substituent, are relatively nucleophilic. researchgate.net Reaction with an electrophile (E⁺) generates an aziridinium ion. This process is often the initial step in acid-catalyzed or alkylative ring-opening reactions. mdpi.com

For instance, treatment with alkylating agents such as methyl triflate or ethyl triflate converts the aziridine into a quaternary aziridinium salt. mdpi.com This "activation" makes the ring significantly more reactive towards nucleophiles, which can then open the ring regioselectively. This alkylative ring-opening strategy provides a pathway to synthesize various N-alkylated amine-containing molecules. mdpi.com While deprotonation at a ring carbon (α-lithiation) followed by electrophilic trapping is a known functionalization method for aziridines bearing N-sulfonyl groups, it is less common for N-alkyl aziridines due to the lower acidity of the α-protons. researchgate.net

| Electrophile (E⁺) | Intermediate | Subsequent Reaction | Final Product Type | Reference |

|---|---|---|---|---|

| H⁺ (from Brønsted Acid) | Aziridinium Ion | Nucleophilic Ring-Opening | β-Substituted Amine | nih.gov |

| Lewis Acid (e.g., BF₃) | Lewis Acid-Aziridine Adduct | Nucleophilic Ring-Opening | β-Substituted Amine | nih.gov |

| CH₃OTf (Methyl triflate) | N,N-Dimethyl Aziridinium Ion | Nucleophilic Ring-Opening (e.g., with AcO⁻) | β-Acetoxy-N,N-dimethyl Amine | mdpi.com |

Rearrangement Reactions of Aziridine, 2-(4-methoxyphenyl)-1-methyl-

Thermal Rearrangements

Aziridines can undergo thermal rearrangements, often involving the homolytic or heterolytic cleavage of a C-C or C-N bond. A common thermal reaction for many substituted aziridines is the electrocyclic ring-opening of the C-C bond to form an azomethine ylide. researchgate.netnih.gov This reaction is stereospecific, following the Woodward-Hoffmann rules. The resulting azomethine ylide is a 1,3-dipole that can exist in different stereoisomeric forms. While these ylides are typically trapped in cycloaddition reactions (see section 3.4), they can also undergo other rearrangements, such as electrocyclization to form different ring systems, if a suitable intramolecular reaction partner is available. Specific, well-documented thermal rearrangements of Aziridine, 2-(4-methoxyphenyl)-1-methyl- itself are not prevalent in the literature, but this pathway represents a fundamental reactivity mode for the aziridine ring.

Catalyzed Rearrangement Processes

Rearrangements of the aziridine ring can be promoted by various catalysts. As mentioned previously, Brønsted and Lewis acids can catalyze the isomerization of aziridines. For example, N-acyl aziridines rearrange to oxazolines in the presence of acid. ias.ac.in

Transition metal catalysts can also induce rearrangements. For instance, rhodium(II) catalysts are known to react with aziridines to form aziridinium ylides, which can then undergo subsequent rearrangements, such as the iitk.ac.inwikipedia.org-Stevens rearrangement. nih.govchemrxiv.org Radical-mediated rearrangements have also been documented for specific aziridine derivatives, such as 2-methyleneaziridines, which can rearrange to form larger rings like piperidines. nih.gov While these examples involve different substitution patterns, they highlight the potential for catalyzed skeletal reorganizations of the Aziridine, 2-(4-methoxyphenyl)-1-methyl- framework under appropriate catalytic conditions.

Cycloaddition Reactions Involving Aziridine, 2-(4-methoxyphenyl)-1-methyl-

The most significant cycloaddition pathway for Aziridine, 2-(4-methoxyphenyl)-1-methyl- involves its function as a precursor to an azomethine ylide. wikipedia.org Through thermal or photochemical activation, the aziridine undergoes a concerted, stereospecific electrocyclic ring-opening of the C2-C3 bond to generate a transient azomethine ylide. nih.govmdpi.com This 1,3-dipole can then be intercepted by a dipolarophile in a [3+2] cycloaddition reaction to afford five-membered nitrogen-containing heterocycles, such as pyrrolidines or their derivatives. wikipedia.orgnih.gov

The stereochemistry of the aziridine starting material dictates the initial geometry of the azomethine ylide, which can influence the stereochemical outcome of the cycloaddition. The ylide derived from Aziridine, 2-(4-methoxyphenyl)-1-methyl- can react with a wide variety of dipolarophiles. Recent work has also shown that azomethine ylides can be generated under mild conditions using visible-light photoredox catalysis, expanding the scope of these cycloadditions. nih.govrsc.org

The following table details potential [3+2] cycloaddition reactions.

| Dipolarophile | Product Class | Key Features of Product | Reference |

|---|---|---|---|

| Dimethyl Acetylenedicarboxylate (B1228247) (DMAD) | Dihydropyrrole | Highly functionalized five-membered ring | acs.org |

| N-Phenylmaleimide | Pyrrolidine (B122466) | Fused bicyclic system, multiple stereocenters | wikipedia.org |

| Benzaldehyde | Oxazolidine | Reaction with a carbonyl C=O bond | nih.govmdpi.comnih.gov |

| Acrylonitrile | Pyrrolidine | Cyano-substituted pyrrolidine | acs.org |

[3+2] Cycloaddition Pathways

Aziridine, 2-(4-methoxyphenyl)-1-methyl- can function as a precursor to azomethine ylides, which are valuable 1,3-dipoles for [3+2] cycloaddition reactions. This transformation typically involves the thermal or photochemical cleavage of the C-C bond of the aziridine ring, leading to the formation of a reactive azomethine ylide intermediate. This intermediate can then react with a variety of dipolarophiles to construct five-membered heterocyclic rings, such as pyrrolidines.

The [3+2] cycloaddition of azomethine ylides with dipolarophiles like dimethyl acetylenedicarboxylate (DMAD) has been a subject of mechanistic studies. rsc.orgresearchgate.netnih.gov These investigations, often supported by computational analysis, shed light on the electronic requirements and stereochemical outcomes of such reactions. While specific studies on Aziridine, 2-(4-methoxyphenyl)-1-methyl- are not extensively documented, the general principles derived from analogous systems are applicable. The reaction is believed to proceed via a concerted mechanism, with the regioselectivity being influenced by both steric and electronic factors. mdpi.com

Table 1: Examples of Dipolarophiles in [3+2] Cycloaddition Reactions with Aziridines

| Dipolarophile | Resulting Heterocycle | Reference |

| Dimethyl acetylenedicarboxylate | Dihydropyrrole | rsc.orgresearchgate.netnih.gov |

| N-Aryl Maleimides | Dinitrogen-fused heterocycles | researchgate.net |

| Alkenes | Pyrrolidines | researchgate.net |

It is important to note that the reactivity of the aziridine in these cycloadditions is significantly influenced by the nature of the substituent on the nitrogen atom. N-acyl or N-sulfonyl groups, for instance, can activate the aziridine ring and facilitate the formation of the azomethine ylide. The N-methyl group in the title compound is less activating, which may necessitate more forcing conditions for the cycloaddition to occur.

Other Pericyclic Reactions

Beyond [3+2] cycloadditions, aziridines can theoretically participate in other pericyclic reactions, such as electrocyclic and sigmatropic rearrangements.

Electrocyclic Reactions: These reactions involve the intramolecular formation or breaking of a single bond within a conjugated system. masterorganicchemistry.com For Aziridine, 2-(4-methoxyphenyl)-1-methyl-, a thermal or photochemical electrocyclic ring-opening could lead to the formation of an azomethine ylide, as mentioned previously. The stereochemical course of this ring-opening (conrotatory or disrotatory) is dictated by the Woodward-Hoffmann rules and depends on whether the reaction is induced by heat or light. masterorganicchemistry.com While this is a plausible pathway, specific documented examples for this particular aziridine are scarce in the available literature.

Sigmatropic Rearrangements: These rearrangements involve the migration of a sigma-bond across a π-system. mdpi.com In principle, if the substituents on the aziridine ring were suitably unsaturated, sigmatropic shifts could be envisioned. However, for Aziridine, 2-(4-methoxyphenyl)-1-methyl-, the absence of an extended π-system directly attached to the migrating bond makes sigmatropic rearrangements less probable compared to other reactive pathways.

Oxidation and Reduction Chemistry of Aziridine, 2-(4-methoxyphenyl)-1-methyl-

The aziridine ring is susceptible to both oxidation and reduction, leading to a variety of functionalized products. These transformations can either preserve the three-membered ring or result in its cleavage.

Selective Oxidation of the Aziridine Nitrogen or Ring

The oxidation of aziridines can occur at either the nitrogen atom or the carbon framework of the ring.

Oxidation of the Aziridine Nitrogen: The lone pair of electrons on the nitrogen atom of Aziridine, 2-(4-methoxyphenyl)-1-methyl- can be oxidized to form an aziridine N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netresearchgate.net The resulting N-oxides are interesting synthetic intermediates, although their stability can be a concern due to the strained ring system. The oxidation of secondary amines to nitrones is a related and well-established transformation. masterorganicchemistry.com

Reductive Ring Opening Methodologies

The cleavage of the strained aziridine ring through reduction is a synthetically useful transformation that provides access to substituted amines. Various reducing agents can be employed, and the regioselectivity of the ring opening is a key consideration.

Catalytic Hydrogenation: Catalytic hydrogenation is a common method for the reductive cleavage of C-N bonds in aziridines. princeton.eduresearchgate.net This method typically employs a palladium or platinum catalyst in the presence of hydrogen gas. For Aziridine, 2-(4-methoxyphenyl)-1-methyl-, catalytic hydrogenation would be expected to cleave one of the C-N bonds to yield N-methyl-2-(4-methoxyphenyl)ethanamine or N-methyl-1-(4-methoxyphenyl)ethanamine, depending on the regioselectivity of the hydrogenolysis. The regiochemical outcome is often influenced by steric factors and the nature of the catalyst.

Metal Hydride Reductions: Reducing agents such as lithium aluminum hydride (LiAlH4) can also effect the reductive ring opening of aziridines. rsc.org However, the reactivity of non-activated aziridines, such as the N-methyl derivative , towards LiAlH4 can be sluggish. rsc.org The regioselectivity of the ring opening with metal hydrides is generally governed by nucleophilic attack of the hydride at the less sterically hindered carbon atom of the aziridine ring. nih.gov

Dissolving Metal Reductions: Reductions using sodium in liquid ammonia (B1221849) are powerful methods for the cleavage of certain functional groups, including the nitrogen-nitrogen bond in hydrazine (B178648) derivatives. rsc.org This method could potentially be applied to the reductive ring opening of aziridines, although its application to N-alkyl aziridines is less common than for N-activated systems. The reaction proceeds via single electron transfer from the metal to the substrate.

Table 2: Common Reducing Agents for Aziridine Ring Opening

| Reducing Agent | Typical Products | Reference |

| H2/Pd or Pt | Amines | princeton.eduresearchgate.net |

| LiAlH4 | Amines | rsc.org |

| Na/NH3 | Amines | rsc.org |

The choice of reducing agent and reaction conditions can significantly impact the yield and regioselectivity of the ring-opening reaction, providing a versatile toolkit for the synthesis of various amine derivatives from aziridine precursors.

Application of Aziridine, 2 4 Methoxyphenyl 1 Methyl As a Chiral Building Block in Advanced Organic Synthesis

Construction of Complex Heterocyclic Compounds

The transformation of the aziridine (B145994) ring into larger, more complex heterocyclic systems is a cornerstone of its synthetic utility. Through various catalytic processes and reaction cascades, Aziridine, 2-(4-methoxyphenyl)-1-methyl- can be converted into valuable five- and six-membered heterocycles as well as strained four-membered rings like β-lactams.

The expansion of the aziridine ring provides an elegant route to larger nitrogen-containing heterocycles such as pyrrolidines (five-membered) and piperidines (six-membered). These reactions typically proceed through the formation of an intermediate that facilitates the insertion of additional atoms into the ring structure.

One established strategy involves the reaction of aziridines with carbenoids or ylides, which can lead to ring-expansion products. For instance, bicyclic aziridines have been shown to undergo a formal [3+3] ring expansion when treated with rhodium-bound vinyl carbenes, yielding complex dehydropiperidines in a highly stereocontrolled manner. chemrxiv.org This process is believed to occur via the formation of a vinyl aziridinium (B1262131) ylide, which then undergoes a sigmatropic rearrangement.

Another powerful method is the ring expansion of vinyl aziridines, which can be stereospecifically converted into 3-pyrrolines. This transformation allows for controlled access to either cis- or trans-2,5-disubstituted pyrroline products, depending on the geometry of the starting vinyl aziridine. nih.gov While these methods often require specific activating groups (e.g., a vinyl group) that are not present on Aziridine, 2-(4-methoxyphenyl)-1-methyl-, they highlight the general potential of aziridines to serve as precursors to these larger ring systems through carefully designed synthetic pathways. dntb.gov.uaresearchgate.net

| Precursor Class | Reaction Type | Product | Key Features |

| Bicyclic Aziridines | [3+3] Ring Expansion with Vinyl Carbenes | Dehydropiperidines | Highly stereocontrolled; proceeds via aziridinium ylide intermediate. chemrxiv.org |

| Vinyl Aziridines | Catalytic Rearrangement (e.g., with Cu(hfacac)₂) | 3-Pyrrolines | Stereospecific; product geometry controlled by starting aziridine geometry. nih.gov |

| 2-(Sulfonyloxymethyl)pyrrolidines | Ring Expansion with Nucleophiles | 3-Substituted Piperidines | Provides access to optically active piperidines. rsc.org |

This table summarizes general strategies for synthesizing pyrrolidines and piperidines from aziridine-related precursors.

Aziridines can also be transformed into five-membered aromatic heterocycles like imidazoles and oxazoles. These transformations often involve a ring-opening event followed by an intramolecular cyclization and subsequent aromatization.

Oxazoles: The synthesis of oxazoles can be achieved from 2-acylaziridines through thermal ring expansion. acs.orgresearchgate.net In this process, the aziridine is first acylated. Subsequent heating induces the cleavage of the C-C bond of the aziridine ring to form an azomethine ylide intermediate, which then cyclizes and eliminates to afford the 2,5-disubstituted oxazole. Research has shown that electron-donating substituents on the 2-aryl group of the aziridine, such as the 4-methoxyphenyl (B3050149) group, accelerate this conversion by stabilizing the cationic center in the ylide intermediate. researchgate.net

Imidazoles: While the direct conversion to aromatic imidazoles is less common, aziridines serve as excellent precursors for the synthesis of their saturated analogs, imidazolidines. Copper-catalyzed [3+2] cycloaddition reactions between activated aziridines and imines provide a direct route to substituted imidazolidines. nih.gov The reaction proceeds via a copper-coordinated aziridine intermediate, which is then attacked by the imine to open the ring, followed by an intramolecular cyclization to furnish the five-membered imidazolidine (B613845) core.

| Heterocycle | Synthetic Strategy | Intermediate | Key Findings |

| Oxazole | Thermal Ring Expansion | Azomethine Ylide | Requires initial acylation of the aziridine. Electron-donating groups like 4-methoxyphenyl at the C2 position accelerate the reaction. researchgate.net |

| Imidazolidine | Copper-Catalyzed [3+2] Cycloaddition with Imines | Copper-Aziridine Complex | Provides efficient access to the saturated imidazolidine core. nih.gov |

This table outlines synthetic pathways from aziridines to oxazole and imidazolidine derivatives.

The synthesis of β-lactams (azetidin-2-ones), the core structural motif of penicillin and related antibiotics, represents a valuable application of aziridine chemistry. One of the most direct methods for converting an aziridine into a β-lactam is through transition-metal-catalyzed carbonylation.

This transformation involves the insertion of a carbonyl group into the aziridine ring. Specifically, rhodium complexes such as [Rh(CO)₂Cl]₂ have been shown to effectively catalyze the carbonylation of chiral aziridines to yield the corresponding β-lactams. nih.gov A key feature of this reaction is its stereospecificity; the carbonylation proceeds with complete retention of configuration at the stereogenic centers of the aziridine. This allows for the synthesis of enantiomerically pure β-lactams from chiral aziridine precursors like Aziridine, 2-(4-methoxyphenyl)-1-methyl-. The reaction is believed to proceed via oxidative addition of the rhodium catalyst to the C2-N bond of the aziridine, followed by CO insertion and reductive elimination to yield the four-membered lactam ring.

| Catalyst System | Aziridine Substrate | Product | Stereochemistry | Yield (%) |

| [Rh(CO)₂Cl]₂ | Chiral N-tosyl-2-phenyl-3-methylaziridine | 3-Methyl-4-phenyl-1-tosylazetidin-2-one | Retention of configuration | 81 |

| [Rh(CO)₂Cl]₂ | Chiral N-tosyl-2,3-diphenylaziridine | 3,4-Diphenyl-1-tosylazetidin-2-one | Retention of configuration | 89 |

Data adapted from studies on the rhodium-catalyzed carbonylation of chiral aziridines. nih.gov

Assembly of Stereodefined Acyclic Compounds

Perhaps the most fundamental and widely exploited reactivity of aziridines is their susceptibility to nucleophilic ring-opening reactions. The relief of ring strain provides a strong thermodynamic driving force for these reactions, which typically proceed with high stereoselectivity via an Sₙ2-type mechanism, resulting in inversion of configuration at the center of attack. This allows the two carbon atoms of the original aziridine ring to be elaborated into stereodefined 1,2-difunctionalized acyclic systems.

The ring-opening of Aziridine, 2-(4-methoxyphenyl)-1-methyl- with oxygen-based nucleophiles is a straightforward and highly effective method for the synthesis of chiral β-aminoalcohols and their derivatives. The regioselectivity of the attack is influenced by both electronic and steric factors. For activated aziridines bearing an aryl group at the C2 position, nucleophilic attack generally occurs at the benzylic carbon (C2), which can better stabilize a partial positive charge in the transition state.

A well-documented example involves the asymmetric aziridination of a p-coumarate derivative, followed by diastereoselective ring-opening of the resulting N-nosyl aziridine with methanol. nih.gov This reaction proceeds cleanly to afford the corresponding β-methoxy amino acid derivative in high yield and with excellent diastereoselectivity (>19:1 dr). The use of an alcohol as the nucleophile yields a protected aminoalcohol (an amino ether), while hydrolysis with water or hydroxide as the nucleophile would similarly yield a 1,2-aminodiol. This stereospecific transformation underscores the utility of 2-aryl aziridines as precursors to valuable chiral aminoalcohols.

| Aziridine Precursor | Nucleophile | Product | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

| N-Nosyl-2-(p-OTBS-phenyl)aziridine-3-carboxylate | Methanol | Methyl (2R,3R)-3-amino-2-methoxy-3-(p-OTBS-phenyl)propanoate | >19:1 | 28:1 |

Data from the synthesis of a (2R,3R)-β-Methoxytyrosine precursor via aziridine ring-opening. nih.gov

Analogous to the synthesis of aminoalcohols, the reaction of aziridines with nitrogen-based nucleophiles provides a powerful and direct route to chiral 1,2-diamines. organic-chemistry.org The Sₙ2-type ring-opening of Aziridine, 2-(4-methoxyphenyl)-1-methyl- with primary or secondary amines, or with ammonia (B1221849), leads to the formation of vicinal diamines with predictable stereochemistry.

This aminolysis can be catalyzed by Lewis acids, such as indium(III) tribromide, which activate the aziridine ring towards nucleophilic attack, allowing the reaction to proceed under mild conditions with high yields and selectivity. organic-chemistry.org Furthermore, aziridines themselves can act as nucleophiles. In the presence of a suitable Lewis acid catalyst like ZnBr₂, an optically pure aziridine can undergo a "self-opening" reaction, where one molecule of aziridine opens another. This dimerization leads to the selective formation of a single diastereoisomer of a 1-(2-aminoalkyl)aziridine, a unique type of chiral diamine. researchgate.net This methodology provides access to both symmetrically and unsymmetrically substituted diamines, which are important ligands in catalysis and key components of many biologically active molecules. nih.gov

| Reaction Type | Nucleophile | Catalyst | Product Type | Key Feature |

| Aminolysis | Aromatic Amines | InBr₃ | Vicinal Diamine | High yield and selectivity under mild conditions. organic-chemistry.org |

| "Self-opening" | Chiral Aziridine | ZnBr₂ | 1-(2-Aminoalkyl)aziridine | Forms a single diastereoisomer. researchgate.net |

| Hydroamination | Primary/Secondary Amines | Rhodium complexes | Vicinal Diamine | Directed hydroamination of allylic amines provides unsymmetrical diamines. nih.gov |

This table summarizes various methods for synthesizing diamines from aziridine precursors.

Due to a lack of specific research data on "Aziridine, 2-(4-methoxyphenyl)-1-methyl-" for the outlined applications, a detailed article focusing solely on this compound cannot be generated at this time.

Development of Chiral Ligands and Catalysts: While chiral aziridines, in general, are utilized in the synthesis of chiral ligands, no specific examples or detailed research findings were found for the designated compound.

Precursor for Advanced Synthetic Scaffolds: There is no available literature detailing the application of "Aziridine, 2-(4-methoxyphenyl)-1-methyl-" as a foundational structure for creating advanced synthetic scaffolds.

Scaffold Derivatization for Library Generation: Information regarding the specific derivatization of the "Aziridine, 2-(4-methoxyphenyl)-1-methyl-" scaffold for the purpose of generating chemical libraries is not present in the surveyed scientific literature.

Diversity-Oriented Synthesis Approaches: No studies were identified that employ "Aziridine, 2-(4-methoxyphenyl)-1-methyl-" in diversity-oriented synthesis strategies.

The available research focuses on the broader class of chiral aziridines and their general applications in organic synthesis. Without specific data for "Aziridine, 2-(4-methoxyphenyl)-1-methyl-", generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not possible. To provide the requested content, specific research dedicated to this particular compound's applications in the specified areas would be required.

Comprehensive Literature Search Reveals No Specific Computational or Theoretical Studies on Aziridine, 2-(4-methoxyphenyl)-1-methyl-

While general principles and methodologies for computational chemistry, including DFT, molecular dynamics, and quantum chemical calculations, are well-established and widely published, their specific application to "Aziridine, 2-(4-methoxyphenyl)-1-methyl-" is not documented in the available literature. nih.govsdsu.edunih.govmolsimlab.com Consequently, it is not possible to provide scientifically accurate and verifiable information on the electronic structure, bonding analysis, reaction mechanisms, conformational analysis, or solvent effects for this specific compound as requested.

Researchers have utilized computational methods to explore the reactivity, regioselectivity of ring-opening reactions, and solvent effects in other aziridine systems. rsc.org These studies highlight the power of theoretical calculations in understanding the behavior of this class of compounds. However, direct extrapolation of these findings to "Aziridine, 2-(4-methoxyphenyl)-1-methyl-" without specific calculations would be speculative and would not meet the standards of scientific accuracy.

Therefore, due to the absence of specific research on "Aziridine, 2-(4-methoxyphenyl)-1-methyl-", the detailed article on its computational and theoretical studies as outlined cannot be generated at this time. Further experimental and computational research would be required to elucidate the specific properties and behaviors of this molecule.

Computational and Theoretical Studies on Aziridine, 2 4 Methoxyphenyl 1 Methyl

Quantum Chemical Calculations

Prediction of Spectroscopic Signatures for Mechanistic Insight

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules, offering insights that complement experimental data. researchgate.netnih.gov For Aziridine (B145994), 2-(4-methoxyphenyl)-1-methyl-, these predictions can help in its characterization and in understanding its behavior in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR chemical shifts of Aziridine, 2-(4-methoxyphenyl)-1-methyl- can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The presence of the 4-methoxyphenyl (B3050149) group is expected to significantly influence the chemical shifts of the aromatic protons and carbons. The methoxy (B1213986) group (-OCH3), being an electron-donating group, typically causes an upfield shift (lower ppm values) for the ortho and para protons of the benzene ring due to increased electron density. lumenlearning.comlibretexts.org The conformation of the methoxy group relative to the aromatic ring can also impact the 13C NMR chemical shifts. nih.govresearchgate.net The protons and carbon of the N-methyl group and the aziridine ring will have characteristic chemical shifts that are influenced by the electronic effects of the substituents and the ring strain.

Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts Note: The following data is illustrative and based on typical values obtained from DFT calculations for similar structures. Actual experimental values may vary.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Aziridine-C2 | 3.5 - 4.0 | 45 - 55 |

| Aziridine-C3 | 2.0 - 2.5 | 35 - 45 |

| N-CH3 | 2.2 - 2.7 | 30 - 40 |

| O-CH3 | 3.7 - 3.9 | 55 - 60 |

| Aromatic-C (ipso) | - | 125 - 135 |

| Aromatic-C (ortho) | 6.8 - 7.0 | 113 - 118 |

| Aromatic-C (meta) | 7.2 - 7.4 | 128 - 132 |

| Aromatic-C (para) | - | 158 - 162 |

Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies can predict the IR spectrum of Aziridine, 2-(4-methoxyphenyl)-1-methyl-. core.ac.ukreadthedocs.iomdpi.com Key vibrational modes would include the C-H stretching of the aromatic ring, the aliphatic C-H stretching of the methyl and aziridine groups, the C-N stretching of the aziridine ring, and the C-O stretching of the methoxy group. The calculated frequencies are often scaled to better match experimental values. nih.gov These theoretical spectra are valuable for identifying the compound and for studying the changes in bonding during a reaction.

Interactive Data Table: Predicted Key Vibrational Frequencies Note: The following data is illustrative and based on typical values obtained from DFT calculations for similar structures. Actual experimental values may vary.

| Vibrational Mode | Predicted Frequency (cm-1) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Aromatic Stretch | 1500 - 1600 |

| Aziridine Ring Deformation | 1200 - 1300 |

| C-N Stretch | 1100 - 1200 |

| C-O Stretch (Methoxy) | 1000 - 1100 |

Aromaticity and Ring Strain Investigations

Aromaticity: The aromaticity of the 4-methoxyphenyl group in Aziridine, 2-(4-methoxyphenyl)-1-methyl- can be quantified using several computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS) are commonly used methods. rsc.orgresearchgate.netacs.org These calculations would likely confirm the high degree of aromaticity expected for the benzene ring. The electron-donating methoxy group can slightly influence the electron delocalization within the ring, which would be reflected in these aromaticity indices. acs.org

Ring Strain: The aziridine ring is characterized by significant ring strain, which is a key determinant of its reactivity. acs.orgnih.govrsc.org The strain energy can be estimated computationally. osti.gov Bader's Quantum Theory of Atoms in Molecules (QTAIM) provides a method to analyze the electron density topology and can be used to investigate the nature of the strained bonds within the aziridine ring. researchgate.netias.ac.inwikipedia.orgresearchgate.netuni-rostock.de By analyzing the bond critical points (BCPs) of the C-C and C-N bonds in the ring, insights into the bond strengths and the degree of strain can be obtained. The presence of the 4-methoxyphenyl and methyl substituents is expected to modulate this ring strain.

Interactive Data Table: Illustrative Computational Data for Aromaticity and Ring Strain Note: The following data is illustrative and based on typical values obtained from DFT calculations for similar structures.

| Parameter | Method | Predicted Value | Interpretation |

| Aromaticity of Phenyl Ring | HOMA | ~0.98 | Highly aromatic |

| Aromaticity of Phenyl Ring | NICS(1)zz | ~ -30 ppm | Highly aromatic |

| Aziridine Ring Strain Energy | Isodesmic Reaction | ~25-30 kcal/mol | High ring strain |

| Electron Density at C-C BCP | QTAIM | Low | Strained bond |

| Laplacian of Electron Density at C-C BCP | QTAIM | Positive | Shared, but strained interaction |

Structure-Reactivity Relationship Studies of Aziridine, 2-(4-methoxyphenyl)-1-methyl-

The relationship between the structure of Aziridine, 2-(4-methoxyphenyl)-1-methyl- and its chemical reactivity can be elucidated through computational modeling. This involves analyzing the electronic effects of the substituents and modeling reaction pathways.

The 4-methoxyphenyl group, being electron-donating through resonance, can influence the regioselectivity of nucleophilic ring-opening reactions. lumenlearning.comlibretexts.org This group can stabilize a positive charge on the adjacent benzylic carbon, potentially favoring a mechanism with carbocationic character at this position. The N-methyl group also has a modest electron-donating inductive effect.

Computational studies can model the attack of various nucleophiles and electrophiles on the aziridine ring. nih.govresearchgate.net By calculating the activation energies for different pathways, the most likely reaction mechanism and regioselectivity can be predicted. For instance, in acid-catalyzed ring-opening, the protonation of the nitrogen atom would be the initial step, followed by nucleophilic attack at one of the ring carbons. The relative stability of the transition states for attack at C2 (bearing the 4-methoxyphenyl group) versus C3 would determine the regiochemical outcome. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can also be developed to correlate structural descriptors with reactivity or other properties. researchgate.net Such models can be valuable in predicting the behavior of related aziridine derivatives.

Interactive Data Table: Factors Influencing the Reactivity of Aziridine, 2-(4-methoxyphenyl)-1-methyl-

| Structural Feature | Electronic Effect | Influence on Reactivity |

| Aziridine Ring | High Ring Strain | Driving force for ring-opening reactions acs.orgnih.govrsc.org |

| 4-Methoxyphenyl Group | Electron-donating (resonance) | Can stabilize adjacent positive charge, influencing regioselectivity of ring-opening lumenlearning.comlibretexts.org |

| N-Methyl Group | Electron-donating (inductive) | Increases nucleophilicity of the nitrogen atom |

Derivatization and Functionalization Strategies for Aziridine, 2 4 Methoxyphenyl 1 Methyl

N-Functionalization of the Aziridine (B145994) Nitrogen

The nitrogen atom of the aziridine ring in 2-(4-methoxyphenyl)-1-methyl-aziridine is a tertiary amine, which inherently limits the types of direct functionalization possible compared to N-H or N-silyl aziridines. The existing methyl group dictates that further reactions at the nitrogen center will primarily involve quaternization or necessitate a preliminary demethylation step.

Direct amidation or sulfonylation of a tertiary nitrogen, such as the one present in 2-(4-methoxyphenyl)-1-methyl-aziridine, is not a standard transformation. These reactions typically require a primary or secondary amine (N-H) functionality to proceed. Therefore, to achieve N-acylation or N-sulfonylation, a demethylation of the aziridine nitrogen would first be necessary to generate the corresponding N-H aziridine. This N-H aziridine could then be reacted with acylating or sulfonylating agents.

Alternatively, some N-acyl aziridines can undergo ring-opening reactions when treated with acid, which can lead to the formation of amidoalcohols or oxazolines. ias.ac.in While this is not a direct functionalization of the intact ring, it represents a key reactive pathway for N-acylated aziridines. ias.ac.inmdpi.comdicp.ac.cn

Further alkylation of the N-methylated aziridine nitrogen leads to the formation of a quaternary aziridinium (B1262131) salt. This process, known as quaternization, involves the reaction of the tertiary amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). researchgate.netresearchgate.net The resulting aziridinium ion is highly strained and significantly more susceptible to nucleophilic ring-opening than its neutral precursor. researchgate.net This strategy can be employed to facilitate the introduction of various nucleophiles at one of the aziridine carbons. researchgate.net

Direct N-arylation of an N-alkyl aziridine is not a common reaction. N-arylation is typically achieved through metal-catalyzed cross-coupling reactions on N-H aziridines. nih.gov

In the context of 2-(4-methoxyphenyl)-1-methyl-aziridine, the methyl group can be considered a stable, non-labile protecting group. To enable other forms of N-functionalization, such as acylation, sulfonylation, or the introduction of more versatile protecting groups, this N-methyl group must first be removed.

N-Demethylation: N-demethylation of tertiary amines is a well-established process in organic synthesis. wikipedia.org Common strategies that could be applicable include:

Von Braun Reaction: Reaction with cyanogen (B1215507) bromide (CNBr) followed by hydrolysis.

Oxidative Demethylation: This can be achieved through various reagents. A common method involves oxidation of the N-methyl group to an N-methyl-N-oxide, followed by elimination or rearrangement. google.comgoogle.com Another approach uses chloroformates like α-chloroethyl chloroformate (ACE-Cl) followed by methanolysis.

One-Pot Quaternization-Demethylation: A mild procedure involves quaternization of the N-methyl amine with another alkyl group, followed by in situ demethylation using nucleophiles like sodium sulfide (B99878) or potassium thioacetate. rsc.org

Once the N-H aziridine is obtained, the nitrogen can be protected with a variety of standard amine protecting groups to modulate its reactivity or stability during subsequent transformations. Common N-protecting groups for aziridines include:

Sulfonyl groups: Tosyl (Ts) and Nosyl (Ns) groups are frequently used as they activate the aziridine ring towards nucleophilic opening.

Carbamates: Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups are also widely used, offering different deprotection conditions.

Silyl groups: Hindered N-silyl groups, like tert-butyldiphenylsilyl, have been used to protect labile aziridine nitrogens.

Functionalization of the 4-Methoxyphenyl (B3050149) Ring

The 4-methoxyphenyl (anisyl) ring is an electron-rich aromatic system, making it amenable to a variety of functionalization reactions, primarily electrophilic aromatic substitution and, after initial modification, cross-coupling reactions.

The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. wikipedia.orglibretexts.orgorganicchemistrytutor.com Since the para position is occupied by the aziridinyl moiety, electrophilic attack will be directed to the positions ortho to the methoxy group (C3 and C5). The 2-(1-methylaziridinyl) group is also expected to be an activating, ortho, para-directing group. Therefore, the combined directing effects strongly favor substitution at the C3 and C5 positions of the phenyl ring. chemistrytalk.org

Common EAS reactions applicable to this system include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst like AlCl₃. lkouniv.ac.inmasterorganicchemistry.com It should be noted that Friedel-Crafts reactions may be complicated by the Lewis basicity of the aziridine nitrogen, which can coordinate to the catalyst.

| Reaction | Typical Reagents | Electrophile (E+) | Expected Product (Substituent at C3/C5) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | -NO₂ |

| Bromination | Br₂, FeBr₃ | Br⁺ | -Br |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ | -Cl |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | -SO₃H |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | -COR |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org To apply these methods to the 4-methoxyphenyl ring, a suitable functional handle, typically a halide (-Br, -I) or a triflate (-OTf), must first be installed. This can be achieved via electrophilic aromatic substitution (e.g., bromination as described above). Once the aryl halide is formed, a variety of cross-coupling reactions can be performed.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (boronic acid or ester) to form a new C-C bond, enabling the synthesis of biaryl compounds. mdpi.comresearchgate.netnih.govnih.gov

Heck Reaction: This reaction couples the aryl halide with an alkene to form a new substituted alkene. libretexts.orgwikipedia.orgorganic-chemistry.orgnih.gov

Buchwald-Hartwig Amination: This reaction couples the aryl halide with an amine (primary or secondary) to form a new C-N bond, leading to substituted anilines. wikipedia.orgrsc.orgnih.govyoutube.com

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(0) catalyst, Ligand, Base | Aryl-C | Biaryl or Alkyl/Vinyl-Aryl |

| Heck | Alkene | Pd(0) catalyst, Base | Aryl-C (vinyl) | Stilbene derivative |

| Buchwald-Hartwig | R₂NH or RNH₂ | Pd(0) catalyst, Ligand, Base | Aryl-N | Di- or Tri-substituted Aniline |

Stereoselective Functionalization of Aziridine, 2-(4-methoxyphenyl)-1-methyl-

The stereoselective functionalization of aziridines is a critical area of research, enabling the synthesis of enantiomerically pure compounds with significant applications in medicinal chemistry and materials science. For the specific compound, Aziridine, 2-(4-methoxyphenyl)-1-methyl-, stereoselective strategies would primarily focus on the controlled ring-opening of the aziridine, leading to the formation of highly functionalized chiral amines. Given the substitution pattern of this aziridine, with an aryl group at the C2 position, reactions are expected to proceed with a high degree of regioselectivity, with nucleophilic attack occurring at the benzylic carbon.

One of the most effective methods for achieving stereoselectivity is through the use of chiral catalysts. Chiral Lewis acids, for instance, can activate the aziridine ring towards nucleophilic attack, while the chiral environment of the catalyst dictates the stereochemical outcome of the reaction. For N-alkyl aziridines, such as the target molecule, chiral Brønsted acids or chiral metal complexes can be employed to facilitate enantioselective ring-opening reactions.

A plausible strategy for the stereoselective functionalization of Aziridine, 2-(4-methoxyphenyl)-1-methyl-, involves its reaction with various nucleophiles in the presence of a chiral catalyst. For example, the use of chiral phosphoric acids has proven effective in the enantioselective ring-opening of N-aryl aziridines with anilines. While the target molecule is an N-methyl aziridine, similar principles of activation and stereocontrol can be applied. The catalyst would protonate the aziridine nitrogen, enhancing its electrophilicity, and the chiral counterion would then direct the approach of the nucleophile, leading to a high degree of stereocontrol.

Another powerful approach involves the use of organocuprate reagents. The ring-opening of activated aziridines with organocuprates is a well-established method for the formation of carbon-carbon bonds with high stereospecificity. nih.gov For Aziridine, 2-(4-methoxyphenyl)-1-methyl-, the reaction with a Gilman reagent (a lithium diorganocuprate) would be expected to proceed via an Sₙ2-type mechanism, resulting in inversion of configuration at the carbon atom undergoing attack. The regioselectivity would be directed to the benzylic C2 position due to electronic and steric factors.

The following table illustrates potential stereoselective ring-opening reactions of Aziridine, 2-(4-methoxyphenyl)-1-methyl-, based on established methodologies for structurally similar aziridines.

| Nucleophile | Catalyst/Reagent | Expected Product | Stereochemical Outcome |

| Phenylmethanethiol | Chiral Lewis Acid (e.g., (R)-BINOL-derived) | 2-((Benzylthio)(4-methoxyphenyl)methyl)-1-methylaniline | High enantioselectivity (inferred) |

| Dimethyl malonate | Chiral Brønsted Acid | Methyl 2-(1-(4-methoxyphenyl)-2-(methylamino)ethyl)malonate | High enantioselectivity (inferred) |

| Lithium diphenylcuprate | - | 1-(4-Methoxyphenyl)-1-phenyl-N-methylethan-2-amine | High stereospecificity (inversion) |

| Indole | Chiral Phosphoric Acid | 3-(1-(4-Methoxyphenyl)-2-(methylamino)ethyl)-1H-indole | High enantioselectivity (inferred) |

Polymer-Supported Reactions and Immobilization Techniques

The use of polymer-supported reagents and catalysts offers significant advantages in organic synthesis, including simplified purification, catalyst recycling, and the potential for automation. For Aziridine, 2-(4-methoxyphenyl)-1-methyl-, two main strategies can be envisaged: the immobilization of the aziridine itself onto a solid support for subsequent functionalization, or the use of polymer-supported reagents to carry out reactions on the aziridine in solution.

Immobilization of Aziridine, 2-(4-methoxyphenyl)-1-methyl-

The immobilization of the target aziridine could be achieved by tethering it to a polymer resin. This would typically involve modifying the aziridine to include a functional group suitable for attachment to the polymer. For instance, if a derivative of the aziridine with a carboxylic acid or a hydroxyl group on the methoxyphenyl ring were synthesized, it could be attached to a resin functionalized with an appropriate linker, such as a Wang or Rink amide resin. Once immobilized, the aziridine could be subjected to a variety of ring-opening reactions. The key advantage of this approach is that any excess reagents and by-products can be easily washed away, simplifying the purification of the final product after cleavage from the resin.

Polymer-Supported Reagents for the Functionalization of Aziridine, 2-(4-methoxyphenyl)-1-methyl-

Alternatively, polymer-supported reagents can be used to functionalize the aziridine in solution. This approach avoids the need to modify the aziridine for immobilization and can be more versatile. A wide range of polymer-supported reagents are commercially available or can be readily synthesized. For example, a polymer-supported acid catalyst could be used to promote the ring-opening of the aziridine with a nucleophile. After the reaction is complete, the polymer-supported catalyst can be removed by simple filtration, and the product isolated from the filtrate. This methodology is particularly advantageous for reactions that require a large excess of a reagent or a catalyst that is difficult to remove by conventional purification methods.

The following table provides examples of how polymer-supported reagents could be utilized in the functionalization of Aziridine, 2-(4-methoxyphenyl)-1-methyl-.

| Reaction Type | Polymer-Supported Reagent | Role of Reagent | Expected Outcome |

| Acid-catalyzed ring-opening | Polymer-supported sulfonic acid (e.g., Amberlyst-15) | Catalyst | Promotes ring-opening with alcohols or thiols. |

| Nucleophilic addition | Polymer-supported cyanide (e.g., Amberlite IRA-900 CN) | Nucleophile | Delivers cyanide for the synthesis of β-amino nitriles. |

| Reduction | Polymer-supported borohydride | Reducing agent | Can be used to reduce functional groups on derivatives. |

| Oxidation | Polymer-supported perruthenate | Oxidizing agent | Can be used to oxidize functional groups on derivatives. |

The application of these polymer-supported techniques can significantly enhance the efficiency and sustainability of the synthesis of derivatives of Aziridine, 2-(4-methoxyphenyl)-1-methyl-, making them attractive strategies for both laboratory-scale synthesis and potential industrial applications.

Advanced Analytical Methodologies and Spectroscopic Research Applied to Aziridine, 2 4 Methoxyphenyl 1 Methyl

High-Resolution Spectroscopic Techniques for Complex Structural Elucidation

High-resolution spectroscopic methods are indispensable for unambiguously determining the chemical structure and stereochemistry of complex organic molecules.

Advanced Mass Spectrometry for Reaction Product Characterization

Advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS), would be employed to determine the elemental composition of Aziridine (B145994), 2-(4-methoxyphenyl)-1-methyl-. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments would offer valuable structural information by revealing how the molecule breaks apart, which helps to piece together its connectivity.

Multi-Dimensional NMR Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. For Aziridine, 2-(4-methoxyphenyl)-1-methyl-, a combination of one-dimensional (¹H and ¹³C NMR) and multi-dimensional NMR techniques would be essential.